Zelkovamicina

Descripción general

Descripción

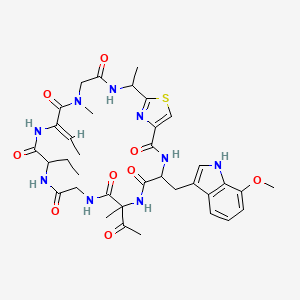

La zelkovamicina es un antibiótico peptídico macrocíclico producido por ciertas especies del género Streptomyces y Actinomadura . Es conocida por su potente actividad antibacteriana contra varios patógenos, incluido el Staphylococcus aureus resistente a la meticilina y el Staphylococcus epidermidis . La this compound se caracteriza por su estructura cíclica única, que incluye residuos de aminoácidos raros .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Zelkovamycin has been identified as a potent antibiotic, particularly effective against various strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that zelkovamycin exhibits high specificity towards these pathogens, making it a promising candidate for treating multi-drug resistant infections.

Key Findings:

- The compound demonstrated significant antibacterial activity against methicillin-resistant strains, which are notoriously difficult to treat .

- In vitro studies showed that zelkovamycin could inhibit the growth of Staphylococcus aureus with an effective concentration (EC50) significantly lower than that of standard antibiotics .

Antiviral Properties

Zelkovamycin has also shown potential as an antiviral agent. Notably, it has been tested against the hepatitis C virus and the H1N1 influenza virus, revealing promising results.

Case Study:

- In a study assessing its antiviral efficacy, zelkovamycin exhibited an EC50 value of 0.3 μM against H1N1, outperforming ribavirin, a commonly used antiviral drug .

Anticancer Applications

The anticancer properties of zelkovamycin are particularly noteworthy. It has been identified as an inhibitor of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism.

Mechanism of Action:

- Zelkovamycin induces a metabolic switch in cancer cells, leading to increased lactate production and reduced mitochondrial function . This effect was observed in various cancer cell lines, including HeLa and SH-SY5Y cells, where treatment resulted in a significant decrease in cell viability .

Research Insights:

- A proteomic analysis following treatment revealed alterations in the abundance of mitochondrial proteins, suggesting that zelkovamycin directly impacts mitochondrial function and energy metabolism in cancer cells .

Synthesis and Structural Insights

The synthesis of zelkovamycin analogues has been a focus of recent research, aiming to enhance its bioactivity and explore structure-activity relationships.

Synthesis Techniques:

- The total synthesis involves solid-phase peptide synthesis (SPPS), followed by cyclization under high dilution conditions to form the cyclic structure . Various analogues have been synthesized to evaluate their anticancer activities against liver cancer cell lines (Huh-7), yielding insights into their structure-activity relationships.

Data Summary

Mecanismo De Acción

La zelkovamicina ejerce sus efectos inhibiendo el sistema de fosforilación oxidativa (OXPHOS) en las células bacterianas . Esta inhibición interrumpe la producción de trifosfato de adenosina (ATP), lo que lleva a la muerte celular . Los objetivos moleculares de la this compound incluyen varios componentes de la cadena respiratoria bacteriana . Además, se ha demostrado que la this compound interfiere con la síntesis de proteínas en las células bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La zelkovamicina se aísla típicamente del caldo de fermentación de Streptomyces sp. K96-0670 . El proceso de producción implica la extracción con disolvente, seguida de la purificación mediante cromatografía en columna ODS y cromatografía líquida de alta resolución preparativa (HPLC) . Las condiciones de fermentación incluyen el uso de medios específicos y parámetros ambientales controlados para optimizar el rendimiento de la this compound .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala utilizando cepas optimizadas de Streptomyces o Actinomadura . El caldo de fermentación se somete a una serie de pasos de extracción y purificación para aislar el antibiótico en su forma pura . Las técnicas avanzadas como la HPLC y la espectrometría de masas se utilizan para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La zelkovamicina sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para estudiar su relación estructura-actividad .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos, para lograr las modificaciones deseadas .

Productos principales formados: Los productos principales formados a partir de las reacciones químicas de la this compound incluyen varios derivados con grupos funcionales modificados . Estos derivados a menudo se estudian por sus actividades antibacterianas o antivirales mejoradas .

Comparación Con Compuestos Similares

La zelkovamicina es estructuralmente similar a la familia de productos naturales argyrin, que también son péptidos cíclicos con potentes actividades antibacterianas y anticancerígenas . La this compound es única en su composición específica de aminoácidos y sus propiedades inhibitorias de la OXPHOS . Compuestos similares incluyen:

Argyrin A: Conocido por su actividad anticancerígena y la inhibición del proteasoma.

Argyrin B: Muestra una potente actividad antibacteriana y comparte similitudes estructurales con la this compound.

Argyrin C: Otro miembro de la familia de argyrin con actividades biológicas únicas.

La this compound se destaca por sus residuos de aminoácidos únicos y su mecanismo de acción específico, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Zelkovamycin, a cyclic peptide antibiotic, has garnered significant attention in the field of microbiology and medicinal chemistry due to its unique structure and potent biological activities. This article delves into its biological activity, focusing on its antibacterial properties, anticancer effects, mechanism of action, and recent advancements in its synthesis.

Chemical Structure and Synthesis

Zelkovamycin is characterized by its cyclic octapeptide structure, which includes a variety of amino acid residues such as glycyl, 2-aminobutanoyl, and N-methyl glycyl. The compound has been synthesized through various methods, with the first total synthesis reported in 2020. This synthesis confirmed the stereochemistry of key residues and provided insights into its bioactivity .

Antibacterial Activity

Zelkovamycin exhibits notable antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that it has a high specificity for these pathogens, making it a potential candidate for treating infections caused by methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for various strains have been documented, showcasing its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Staphylococcus epidermidis | 1.0 |

| Methicillin-resistant S. aureus | 0.25 |

Anticancer Activity

Recent studies have explored the anticancer potential of zelkovamycin and its analogues. While initial investigations showed limited cytotoxicity against Huh-7 liver cancer cells (IC50 > 50 μM), further modifications to the compound's structure have yielded more potent derivatives . Notably, some analogues demonstrated significant activity against various cancer cell lines, suggesting that structural alterations can enhance biological efficacy:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Zelkovamycin | Huh-7 | >50 |

| Analogue 1 | HeLa | 15.3 |

| Analogue 2 | SH-SY5Y | 19.5 |

Zelkovamycin functions primarily as an inhibitor of oxidative phosphorylation (OXPHOS), leading to metabolic shifts in treated cells. Studies have shown that treatment with zelkovamycin results in increased lactate production and decreased mitochondrial oxygen consumption rates in cancer cells, indicating a switch from aerobic respiration to glycolysis . This metabolic reprogramming is particularly pronounced in cells that rely heavily on mitochondrial function for energy.

Key Findings on Mechanism:

- Extracellular Acidification : Treatment with zelkovamycin caused significant acidification of the culture medium due to increased lactate secretion.

- Proteomic Analysis : A comprehensive proteomic study revealed downregulation of mitochondrial proteins post-treatment, implicating impaired ATP biosynthesis pathways .

- Cell Viability : The viability of OXPHOS-dependent cells was significantly reduced upon treatment with zelkovamycin, particularly under glucose-deprived conditions where glycolytic pathways are restricted .

Case Studies

- In Vitro Studies : In a study involving HeLa cells, treatment with zelkovamycin resulted in a concentration-dependent decrease in cell viability, underscoring its potential as an anticancer agent.

- Combination Therapies : Investigations into combination therapies involving zelkovamycin and other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.

Propiedades

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zelkovamycin and what makes its structure unique?

A1: Zelkovamycin is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in Zelkovamycin B. []

Q2: What is Zelkovamycin's known biological activity?

A2: While structurally similar to the anticancer argyrin family, Zelkovamycin demonstrates a unique biological activity. Research indicates that Zelkovamycin acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is Zelkovamycin's antibacterial activity?

A3: Zelkovamycin shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue Zelkovamycin H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of Zelkovamycin?

A4: Studies on Zelkovamycin analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with Zelkovamycin?

A5: Yes, preliminary research suggests potential antiviral properties. Zelkovamycin and Zelkovamycin E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, Zelkovamycin E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into Zelkovamycin's antiviral potential.

Q6: What are the implications of Zelkovamycin's unique bioactivity?

A6: Zelkovamycin's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.